

A Technical Guide to the Toxicology and Potential Carcinogenicity of Diisopropyl Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropyl sulfate

Cat. No.: B1214918

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl sulfate (DIPS) is a dialkyl sulfate that primarily occurs as an intermediate in the "strong-acid" process for manufacturing isopropanol.[1][2][3] It is not commercially produced or used as a final product.[3][4] Toxicologically, DIPS is classified as an alkylating agent, a mechanism that underpins its genotoxic and carcinogenic potential.[4] It is harmful if swallowed or on contact with skin and causes severe skin burns and eye damage.[5][6]

The International Agency for Research on Cancer (IARC) has classified **diisopropyl sulfate** in Group 2B, as possibly carcinogenic to humans.[4][6] This classification is based on sufficient evidence of carcinogenicity in experimental animals but inadequate evidence in humans.[1][7] Animal studies have demonstrated that DIPS can induce local sarcomas in rats following subcutaneous injection and skin carcinomas in mice after dermal application.[2][4][7] Human epidemiological studies of workers in isopropanol manufacturing have shown increased risks for various cancers, including of the nasal sinus and larynx; however, these studies are confounded by concurrent exposure to strong inorganic acids like sulfuric acid, making it difficult to isolate the specific contribution of DIPS.[2][4][7] This guide provides a consolidated overview of the available toxicological data, carcinogenicity findings, and detailed experimental methodologies relevant to the assessment of **diisopropyl sulfate**.

Toxicological Profile

The toxicity of **diisopropyl sulfate** is primarily linked to its high reactivity as an alkylating agent.^[4] It is classified as acutely toxic and corrosive.^[5]

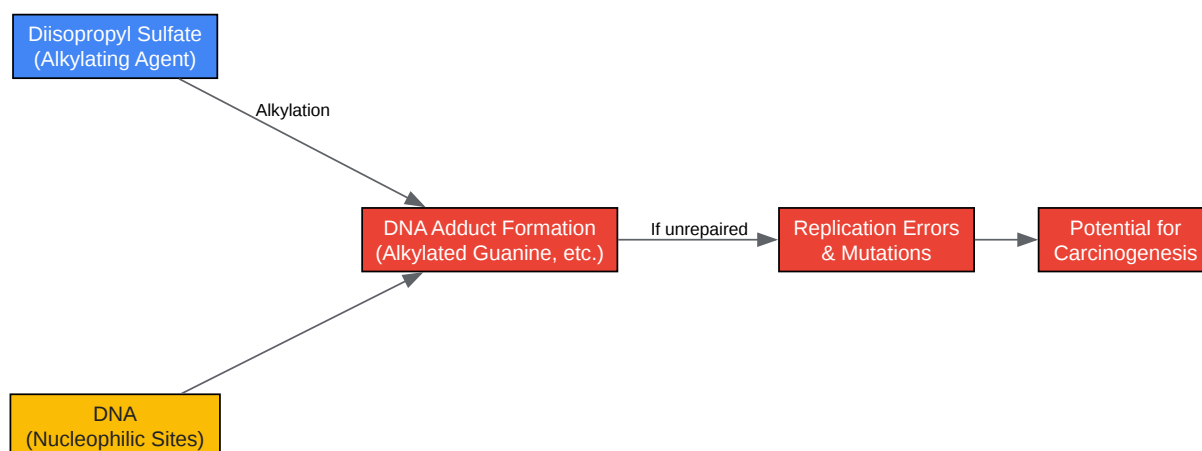
Quantitative Toxicity Data

The acute toxicity of **diisopropyl sulfate** has been evaluated in animal models. The key quantitative data are summarized in Table 1.

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	1199 mg/kg	Category 4: Harmful if swallowed	^[5]
LD50	Rabbit	Dermal	1551 mg/kg	Category 4: Harmful in contact with skin	^[5]
Skin Effects	-	Dermal	-	Category 1C: Causes severe skin burns	^[5]
Eye Effects	-	Ocular	-	Category 1: Causes serious eye damage	^[5] ^[6]

Mechanism of Action: Alkylation

Diisopropyl sulfate is a potent alkylating agent, which is the primary mechanism underlying its toxicity and carcinogenicity.^[4] Alkylating agents are electrophilic compounds that react with nucleophilic centers in biological macromolecules, most significantly DNA. By transferring an isopropyl group to the DNA molecule, DIPS can form DNA adducts. This alteration of DNA structure can lead to mutations during DNA replication if not properly repaired, potentially initiating the process of carcinogenesis.



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Caption: Logical flow of **diisopropyl sulfate**'s genotoxic mechanism of action.

Carcinogenicity Assessment

The carcinogenicity of **diisopropyl sulfate** has been evaluated by the IARC based on human epidemiological data and animal bioassays.

Human Evidence

There is inadequate evidence for the carcinogenicity of **diisopropyl sulfate** in humans.^{[1][4]} Several cohort studies of workers in isopropanol manufacturing plants using the strong-acid process have suggested an increased risk for cancers of the nasal sinus, buccal cavity, pharynx, and larynx.^{[1][2][7]} However, no studies had quantitative measurements of exposure to **diisopropyl sulfate**.^{[2][4]} A major confounding factor in these studies is the concurrent

occupational exposure to mists and vapors from strong inorganic acids, particularly sulfuric acid, which may also contribute to the observed cancer risks.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Animal Evidence

There is sufficient evidence for the carcinogenicity of **diisopropyl sulfate** in experimental animals.[\[1\]](#)[\[4\]](#)[\[7\]](#) Multiple studies have demonstrated tumor formation in rodents following exposure. These findings are summarized in Table 2.

Species	Strain(s)	Route of Administration	Key Findings	Reference
Rat	One strain	Subcutaneous Injection	Produced local sarcomas at the injection site.	[1] [2] [4] [7]
Mouse	One strain	Skin Application	Induced skin papillomas and carcinomas.	[1] [2] [4] [7]
Mouse	Two strains	Subcutaneous Injection	Showed an increased incidence of lung adenomas in a screening study.	[2] [4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating toxicological and carcinogenicity findings. The following sections describe the protocols used in key studies of **diisopropyl sulfate**.

Animal Carcinogenicity Bioassays

The conclusions on animal carcinogenicity are based on long-term bioassays.

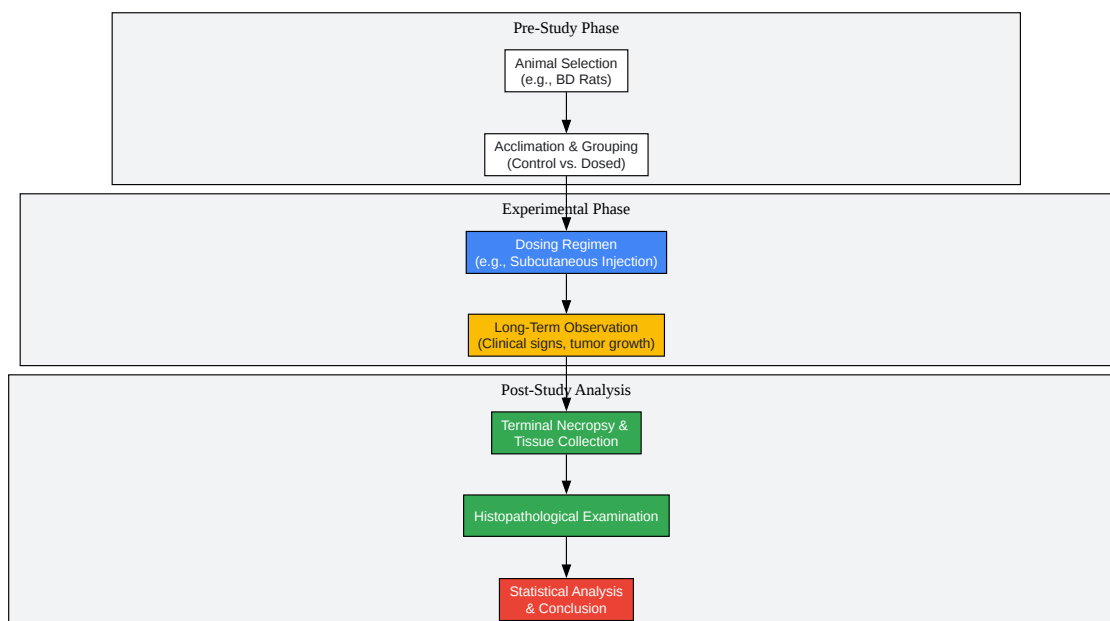
Rat Subcutaneous Injection Protocol:

- Test Substance: **Diisopropyl sulfate** (purity unspecified) dissolved in arachis oil.[\[4\]](#)

- Species/Strain: BD rats.[3]
- Administration: Weekly subcutaneous injections.
- Dosage: A study by Druckrey et al. is cited, though specific dosage details are limited in the summaries.[3] Another limited report mentioned injections of 100 mg/kg body weight for 15 weeks.[4]
- Duration: The observation period extended over the lifespan of the animals.
- Endpoint: Histopathological examination of tissues, with a focus on tumor formation at the injection site and other organs.[4]

Mouse Skin Application Protocol:

- Test Substance: **Diisopropyl sulfate**, likely in a volatile solvent carrier such as acetone.
- Species/Strain: One strain of mice.[1][2][4]
- Administration: The test substance was applied directly to a shaved area of the dorsal skin.
- Frequency: Applications were typically performed two to three times per week.
- Duration: The study continued for a significant portion of the animal's lifespan (e.g., >1 year).
- Endpoint: Observation for the appearance of skin lesions, followed by histopathological confirmation of papillomas and carcinomas.[1][2][4]



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Caption: Generalized workflow for an animal carcinogenicity bioassay.

Analytical Methods for Detection

Detecting **diisopropyl sulfate**, particularly as a trace impurity, requires sensitive analytical techniques.

Method for Air Sampling and Analysis: This method is designed for monitoring occupational exposure in isopropanol manufacturing.[3]

- Sampling: Air is drawn through a solid sorbent tube (Chromosorb 102).[3][4] An upstream filter is used to prevent the collection of sulfuric acid aerosol, which would interfere with the analysis.[3][4]
- Extraction: The sorbent is extracted with carbon tetrachloride.[3][4]

- Analysis: The extract is analyzed by gas chromatography (GC).[\[3\]](#)[\[4\]](#)
- Detection: A sulfur-specific flame photometric detector (FPD) is used for selective and sensitive detection of the sulfur-containing **diisopropyl sulfate** molecule.[\[3\]](#)[\[4\]](#)
- Applicable Range: The method was validated over a concentration range of 0.1 to 10 ppm (0.75 to 75 mg/m³).[\[4\]](#)

Method for Detection in Pharmaceuticals: This method is used to quantify DIPS as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[\[8\]](#)

- Sample Preparation: The API raw material (e.g., thymol) is dissolved and extracted.[\[8\]](#)
- Separation: The sample is subjected to high-speed centrifugal separation to obtain a clear supernatant.[\[8\]](#)
- Analysis: The supernatant is analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[\[8\]](#)
- Performance: The method demonstrates high sensitivity, with a reported detection limit of 1.74 µg/kg and a quantification limit of 5.81 µg/kg. The recovery rate is between 90% and 110%.[\[8\]](#)



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Caption: Analytical workflow for detecting DIPS in pharmaceuticals via HPLC-MS/MS.

Conclusion

Diisopropyl sulfate is a reactive alkylating agent with confirmed carcinogenic activity in animals. While human data is inconclusive due to confounding exposures, its classification as a Group 2B carcinogen by IARC warrants significant caution.[4][6] For researchers and professionals in drug development, **diisopropyl sulfate** represents a potential genotoxic impurity that may arise during syntheses involving isopropanol and sulfuric acid.[8] The analytical methods outlined provide sensitive means for its detection and quantification, which is critical for risk assessment and ensuring the safety of pharmaceutical products. Strict adherence to safety protocols and appropriate handling procedures are mandatory when working with or around processes that may generate this compound.

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- To cite this document: BenchChem. [A Technical Guide to the Toxicology and Potential Carcinogenicity of Diisopropyl Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214918#toxicology-and-potential-carcinogenicity-of-diisopropyl-sulfate]

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